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Introduction
The spectrophotometric measurement of p-nitroaniline (pNA) release is a robust and widely

adopted method for assaying the activity of various enzymes, particularly proteases. This

colorimetric assay relies on the enzymatic hydrolysis of a synthetic substrate that is covalently

linked to pNA. The substrate is typically colorless, but upon enzymatic cleavage, it liberates the

chromogenic pNA molecule, which has a distinct yellow color and a strong absorbance

maximum around 405 nm. The rate of pNA formation is directly proportional to the enzyme's

activity, making this a convenient and continuous assay for enzyme kinetics and inhibitor

screening.[1]

Principle of the Assay:

The fundamental principle involves an enzyme-catalyzed reaction that can be generalized as

follows:

Substrate-pNA (colorless) + H₂O --(Enzyme)--> Product + p-Nitroaniline (yellow)

The concentration of the released pNA is quantified by measuring the increase in absorbance

at 405 nm and can be calculated using the Beer-Lambert law:
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A = εcl

Where:

A is the absorbance

ε is the molar extinction coefficient of p-nitroaniline (typically ~10,000 M⁻¹cm⁻¹)

c is the concentration of p-nitroaniline

l is the path length of the cuvette (typically 1 cm)

Applications in Research and Drug Development
The pNA release assay is a versatile tool with numerous applications, including:

Enzyme Characterization: Determination of kinetic parameters such as Michaelis-Menten

constant (Km) and maximum velocity (Vmax).

High-Throughput Screening (HTS): Screening large compound libraries for potential enzyme

inhibitors in drug discovery.

Apoptosis Research: Measuring the activity of caspases, key executioner enzymes in

programmed cell death, using specific pNA-conjugated substrates.

Blood Coagulation Studies: Assaying the activity of proteases involved in the coagulation

cascade.

Quality Control: Assessing the activity and purity of enzyme preparations.

Quantitative Data Summary
The following tables provide key quantitative data for consideration when performing p-

nitroaniline release assays.

Table 1: Spectroscopic Properties of p-Nitroaniline
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Parameter Value Wavelength (nm) Notes

Molar Extinction

Coefficient (ε)
~10,500 M⁻¹cm⁻¹ 405

Commonly used for

caspase assays.

Molar Extinction

Coefficient (ε)
~8,800 M⁻¹cm⁻¹ 410

Frequently used for

trypsin and other

protease assays.[1]

Absorbance Maximum

(λmax)
405 - 410

The exact maximum

can be slightly

influenced by buffer

conditions.

Table 2: Kinetic Parameters for Common Enzyme-Substrate Systems

Enzyme Substrate Km Vmax Notes

Trypsin

Nα-Benzoyl-L-

arginine-p-

nitroanilide

(BAPNA)

0.12 - 1.62 mM
0.079 - 4.23

µM/h

Km and Vmax

values can vary

depending on the

experimental

conditions such

as pH,

temperature, and

buffer

composition.[2]

[3]

Caspase-3

Acetyl-Asp-Glu-

Val-Asp-p-

nitroanilide (Ac-

DEVD-pNA)

~9.7 µM
Not consistently

reported

Ac-DEVD-pNA is

a widely used

colorimetric

substrate for

caspase-3.[4]

Experimental Protocols
Protocol for Generating a p-Nitroaniline Standard Curve
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A standard curve is essential for accurately determining the concentration of pNA released in

an enzymatic reaction.

Materials:

p-Nitroaniline (pNA)

Dimethyl sulfoxide (DMSO) or ethanol

Assay buffer (the same buffer used for the enzyme assay)

Spectrophotometer or microplate reader capable of reading at 405 nm

96-well clear, flat-bottom microplate or cuvettes

Calibrated pipettes

Procedure:

Preparation of pNA Stock Solution (10 mM):

Accurately weigh 13.81 mg of pNA and dissolve it in 10 mL of DMSO to make a 10 mM

stock solution.

Preparation of Working Standards:

Perform serial dilutions of the 10 mM pNA stock solution in the assay buffer to prepare a

range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

Measurement:

Add 100 µL of each standard to a well of a 96-well plate in triplicate.

Measure the absorbance at 405 nm.

Data Analysis:

Subtract the absorbance of the blank (0 µM pNA) from all other readings.
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Plot the mean absorbance values against the corresponding pNA concentrations.

Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

An R² value > 0.99 indicates a good linear fit.

Table 3: Example Data for a p-Nitroaniline Standard Curve

pNA Concentration (µM) Absorbance at 405 nm (Mean)

0 0.000

10 0.105

20 0.210

40 0.420

60 0.630

80 0.840

100 1.050

Protocol for Trypsin Activity Assay using BAPNA
This protocol describes the measurement of trypsin activity using Nα-Benzoyl-L-arginine-p-

nitroanilide (BAPNA) as the substrate.

Materials:

Trypsin

Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

Stopping Reagent: 30% (v/v) acetic acid

Spectrophotometer or microplate reader

Water bath or incubator at 37°C
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Procedure:

Reagent Preparation:

Prepare a stock solution of trypsin in the assay buffer.

Prepare a 10 mM stock solution of BAPNA in DMSO.

Assay Setup:

In a microcentrifuge tube, add 880 µL of assay buffer and 100 µL of the BAPNA stock

solution (final concentration 1 mM).

Pre-incubate the substrate mixture at 37°C for 5 minutes.

Enzyme Reaction:

Initiate the reaction by adding 20 µL of the trypsin solution and mix gently.

Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the

linear range.

Stopping the Reaction and Measurement:

Stop the reaction by adding 500 µL of 30% acetic acid.

Measure the absorbance of the released pNA at 410 nm.

Data Analysis:

Use the pNA standard curve to determine the concentration of pNA released.

Calculate the trypsin activity, typically expressed in units (µmol of pNA released per

minute) per mg of enzyme.

Protocol for Caspase-3 Activity Assay in Cell Lysates
This protocol outlines the measurement of caspase-3 activity in apoptotic cells using the

substrate Ac-DEVD-pNA.
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Materials:

Cell culture with induced and non-induced apoptotic cells

Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/Na₂HPO₄, pH 7.5, 130 mM NaCl,

1% Triton X-100, 10 mM Na pyrophosphate)

2x Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)

Caspase-3 substrate: Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) stock solution

(20 mM in DMSO)

Microplate reader

96-well plate

Procedure:

Cell Lysis:

Harvest cells and wash with ice-cold PBS.

Resuspend the cell pellet in cold lysis buffer and incubate on ice for 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the cell lysate.

Determine the protein concentration of the lysate (e.g., using a BCA assay).

Assay Setup:

To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

[1]

Add 50 µL of 2x Reaction Buffer to each well.[1]

Enzyme Reaction:

Add 5 µL of the Ac-DEVD-pNA stock solution to each well (final concentration 200 µM).[1]
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Incubate the plate at 37°C for 1-2 hours, protected from light.[1]

Measurement:

Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of a blank well (containing buffer and substrate but no cell lysate)

from the sample readings.

Use the pNA standard curve to determine the concentration of pNA released.

Express the caspase-3 activity as the amount of p-nitroaniline released per unit time per

mg of protein.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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